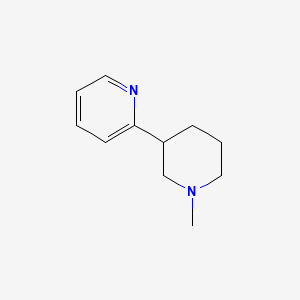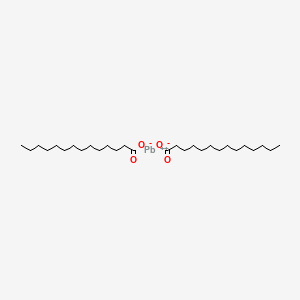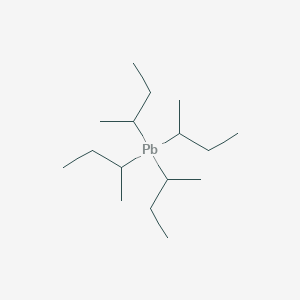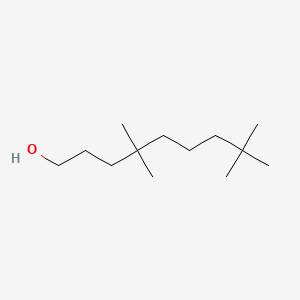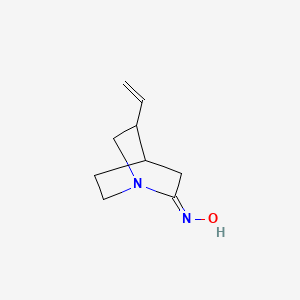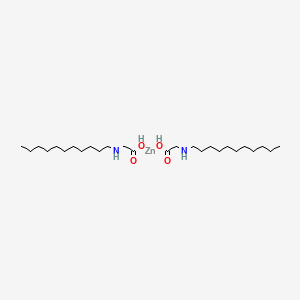
Bis(N-undecylglycinato-N,O)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N-undecylglycinato-N,O)zinc: is a coordination compound with the molecular formula C26H54N2O4Zn. It is composed of zinc coordinated to two N-undecylglycinato ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-undecylglycinato-N,O)zinc typically involves the reaction of zinc salts with N-undecylglycine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The process involves the following steps:
- Dissolution of N-undecylglycine in the solvent.
- Addition of a zinc salt (e.g., zinc acetate) to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by filtration and purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Bis(N-undecylglycinato-N,O)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc center to a lower oxidation state, although this is less common.
Substitution: Ligand substitution reactions can occur, where the N-undecylglycinato ligands are replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands and heating the reaction mixture.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Reduction: Reduced zinc species and modified ligands.
Substitution: New zinc-ligand complexes with different properties.
Aplicaciones Científicas De Investigación
Chemistry: Bis(N-undecylglycinato-N,O)zinc is used as a precursor for the synthesis of other zinc complexes. It is also studied for its catalytic properties in organic reactions .
Biology: In biological research, this compound is investigated for its potential as a zinc ion donor in biochemical assays. It may also have applications in studying zinc-dependent enzymes .
Medicine: The compound’s potential therapeutic applications include its use as a zinc supplement in treating zinc deficiency. It is also explored for its antimicrobial properties .
Industry: In industrial applications, this compound is used in the formulation of coatings and paints due to its ability to enhance adhesion and corrosion resistance .
Mecanismo De Acción
The mechanism of action of Bis(N-undecylglycinato-N,O)zinc involves the release of zinc ions in biological systems. These zinc ions can interact with various molecular targets, including enzymes and proteins. The compound’s effects are mediated through zinc-dependent pathways, influencing processes such as enzyme activity, gene expression, and cellular signaling .
Comparación Con Compuestos Similares
- Bis(N-octylglycinato-N,O)zinc
- Bis(N-dodecylglycinato-N,O)zinc
- Bis(N-hexadecylglycinato-N,O)zinc
Comparison: Bis(N-undecylglycinato-N,O)zinc is unique due to its specific chain length of the undecyl group, which imparts distinct solubility and reactivity properties compared to its shorter or longer chain analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
84215-45-2 |
|---|---|
Fórmula molecular |
C26H54N2O4Zn |
Peso molecular |
524.1 g/mol |
Nombre IUPAC |
2-(undecylamino)acetic acid;zinc |
InChI |
InChI=1S/2C13H27NO2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16;/h2*14H,2-12H2,1H3,(H,15,16); |
Clave InChI |
CSKSBTSDKFKAON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCC(=O)O.CCCCCCCCCCCNCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


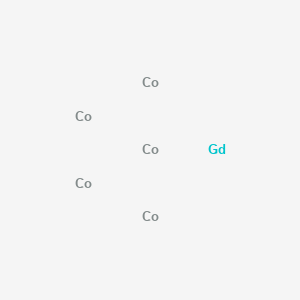
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
